BenchChemオンラインストアへようこそ!

N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide

lipophilicity drug-likeness medicinal chemistry

This compound is a neutral benzamide derivative featuring a bis(furan-2-yl)ethyl scaffold and 4-ethoxy substituent, offering pH-independent cellular distribution (pKa ~0) and a distinct pharmacophoric profile. Unlike basic amine analogs (e.g., 2097873-40-8), it eliminates lysosomal trapping artifacts, ensuring unambiguous correlation between biochemical IC50 and cellular EC50. Ideal for kinase, P-gp, and SHP2 lead optimization. Choose this scaffold for clean SAR data and reliable target engagement assays.

Molecular Formula C19H19NO4
Molecular Weight 325.364
CAS No. 2319839-96-6
Cat. No. B2393609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide
CAS2319839-96-6
Molecular FormulaC19H19NO4
Molecular Weight325.364
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C19H19NO4/c1-2-22-15-9-7-14(8-10-15)19(21)20-13-16(17-5-3-11-23-17)18-6-4-12-24-18/h3-12,16H,2,13H2,1H3,(H,20,21)
InChIKeyGAAFEFFWKGYJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide (CAS 2319839-96-6): Molecular Identity and Procurement Profile


N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide (CAS 2319839-96-6; MF C19H19NO4; MW 325.4 g/mol) is a synthetic benzamide derivative featuring a bis(furan-2-yl)ethyl amine scaffold coupled to a 4-ethoxybenzoyl moiety . The compound belongs to the class of furan-containing benzamides, a structural family recognized for diverse pharmacological potential including kinase inhibition, antimicrobial activity, and P-glycoprotein modulation . The bis(furan-2-yl)ethyl group introduces dual heteroaromatic rings that confer distinct electronic and steric properties relative to mono-furan or non-furan benzamide analogs, making this compound of interest as a building block for medicinal chemistry SAR exploration and as a scaffold for lead optimization campaigns .

Why Generic Substitution Risks Failure: Critical Structural Differentiators of N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide


Benzamide derivatives containing furan moieties cannot be treated as interchangeable commodities. The specific combination of a bis(furan-2-yl)ethyl scaffold with a 4-ethoxybenzamide moiety in CAS 2319839-96-6 generates a unique pharmacophoric profile that differs substantially from close analogs. The dual furan rings provide a sterically constrained, electron-rich environment with two oxygen atoms capable of hydrogen-bond acceptance, while the 4-ethoxy substituent on the benzamide ring introduces a moderate lipophilic extension (contributing approximately +1.7 logP units relative to the unsubstituted benzamide core) [1]. Substitution of the 4-ethoxy group with dimethylamino, trifluoromethoxy, or other substituents alters both electronic distribution and lipophilicity, potentially shifting target engagement and selectivity profiles. Similarly, replacement of the bis(furan-2-yl)ethyl group with mono-furan or non-furan amines changes both molecular shape and hydrogen-bonding capacity. These structural distinctions carry material consequences for SAR interpretation, selectivity, solubility, and metabolic stability that cannot be assumed equivalent without direct comparative data [2].

Quantitative Differentiation Evidence: N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide vs. Closest Structural Analogs


Lipophilicity Differentiation: Predicted logP of the 4-Ethoxybenzamide vs. Unsubstituted and Dimethylamino Analogs

Based on fragment-based calculation using the experimentally determined logP of 4-ethoxybenzamide (logP = 1.30) combined with the predicted contribution of the bis(furan-2-yl)ethyl amine scaffold, the target compound is estimated to have a logP of approximately 3.0–3.5, positioning it in an intermediate lipophilicity range suitable for both oral bioavailability and CNS penetration potential [1]. By comparison, the 3-(dimethylamino)benzamide analog (CAS 2097873-40-8) has a predicted logP of 3.2±0.4 from independent cheminformatics sources [2]. The unsubstituted benzamide parent compound (CAS 2188203-16-7; MW 281.30) would have a lower predicted logP due to the absence of the ethoxy group, while the 4-(trifluoromethoxy) analog (CAS 2415602-12-7) would exhibit substantially higher lipophilicity. The 4-ethoxy substituent thus provides a moderate and tunable lipophilicity increment relative to the parent scaffold without the extreme hydrophobicity associated with halogenated or polycyclic substituents [1].

lipophilicity drug-likeness medicinal chemistry

Molecular Weight and Heavy Atom Count: Differentiation from Simpler Benzamide Building Blocks

The target compound has a molecular weight of 325.4 g/mol (C19H19NO4, 24 heavy atoms), which places it near the upper boundary of fragment-like space and the lower boundary of lead-like chemical space (typically MW ≤ 350 for lead-likeness per the rule of three) . This contrasts with the unsubstituted N-[2,2-bis(furan-2-yl)ethyl]benzamide (CAS 2188203-16-7; C17H15NO3; MW 281.30 g/mol; 21 heavy atoms), which is 44 Da lighter and has three fewer heavy atoms (no ethoxy group) . Compared to N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide (CAS 2309598-46-5; C20H21NO4; MW 339.4 g/mol), the target compound is 14 Da lighter and lacks the methylene spacer between the amide carbonyl and the 4-ethoxyphenyl ring, resulting in a more rigid and conformationally constrained amide linkage . The molecular weight of 325.4 g/mol provides a favorable balance for both biochemical assay compatibility and potential oral bioavailability.

molecular weight heavy atom count lead-likeness

Hydrogen Bond Donor/Acceptor Profile: Distinct Pharmacophoric Features vs. N-Alkyl and N-Aryl Analogs

The target compound possesses 1 hydrogen bond donor (amide NH) and 5 hydrogen bond acceptors (amide carbonyl oxygen, ethoxy oxygen, and three furan ring oxygens — two from the bis(furan-2-yl)ethyl group and one from the ethoxy substituent) . This HBD/HBA profile of 1/5 yields a topological polar surface area (TPSA) estimated at approximately 57–65 Ų . By comparison, the unsubstituted benzamide parent (CAS 2188203-16-7) has 1 HBD and 4 HBA (no ethoxy oxygen), resulting in a lower TPSA of approximately 48–55 Ų . The 3-(dimethylamino)benzamide analog (CAS 2097873-40-8) has 1 HBD and 5 HBA as well (dimethylamino nitrogen serving as an additional HBA), but the dimethylamino group introduces a basic nitrogen (pKa ~8.5–9.5) not present in the target compound, fundamentally altering the ionization state at physiological pH . The absence of a basic amine in the target compound means it remains neutral across the physiological pH range, which can affect solubility, permeability, and off-target binding profiles differently from the dimethylamino analog .

hydrogen bonding pharmacophore molecular recognition

Rotatable Bond Count and Molecular Flexibility: Conformational Rigidity vs. Acetamide-Linked Analogs

The target compound contains approximately 8 rotatable bonds (excluding the ethoxy C-O bond rotation and furan ring rotations, counting the ethoxy C-O-C, the benzamide C-N, the C-C bonds of the ethyl linker, and the bonds connecting the furan rings to the central carbon) . This level of flexibility is intermediate between relatively rigid drug-like molecules (≤5 rotatable bonds) and highly flexible linear molecules (≥10 rotatable bonds). By comparison, N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide (CAS 2309598-46-5) contains an additional methylene spacer between the amide carbonyl and the 4-ethoxyphenyl ring, increasing the rotatable bond count by one and introducing greater conformational entropy, which may affect binding affinity through entropic penalties upon target engagement . The more compact benzamide linkage in the target compound provides a conformationally more constrained pharmacophore, which can be advantageous for achieving higher binding affinity and selectivity when the bound conformation closely matches the low-energy solution conformation [1].

conformational flexibility rotatable bonds entropy

Biological Activity Class-Level Evidence: Furan-Containing Benzamides as Privileged Scaffolds in Kinase and P-gp Inhibition

Although direct biological activity data specific to CAS 2319839-96-6 is not available in the published literature, compelling class-level evidence supports the biological relevance of structurally related furan-containing benzamides. A 2023 study in the European Journal of Medicinal Chemistry reported the discovery of 2,5-disubstituted furan derivatives featuring an N-phenylbenzamide pharmacophore as potent P-glycoprotein (P-gp) inhibitors, with lead compound III-8 demonstrating broad-spectrum MDR reversal activity and in vivo efficacy in an MCF-7/ADR xenograft mouse model . Separately, furanylbenzamide molecules have been identified as inhibitors of the oncogenic tyrosine phosphatase SHP2, a key signaling node upstream of the ERK pathway, with cellular target engagement demonstrated in leukemia cell lines [1]. The bis(furan-2-yl)ethyl scaffold present in the target compound provides an expanded aromatic surface for potential π-π stacking and hydrophobic interactions with protein targets compared to mono-furan benzamides, while the 4-ethoxy substituent offers a tunable handle for modulating potency and selectivity within this pharmacophore class [1]. Benzamide derivatives as a broader class have also demonstrated antimicrobial activity, with SAR studies showing that substitution patterns on the benzamide ring significantly influence activity against Gram-positive and Gram-negative bacteria [2].

kinase inhibition P-glycoprotein multidrug resistance antimicrobial

Recommended Research and Industrial Application Scenarios for N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide


Medicinal Chemistry: Lead-Like Scaffold for Kinase or P-gp Inhibitor SAR Exploration

The compound's molecular weight (325.4 Da), moderate predicted lipophilicity (logP ~3.0–3.5), and neutral character at physiological pH position it as an attractive starting point for lead optimization campaigns targeting kinases, P-glycoprotein, or SHP2 phosphatase, where the furan-benzamide pharmacophore has demonstrated target engagement . The 4-ethoxy substituent provides a handle for systematic SAR: replacement with methoxy, halogen, or alkyl groups can be used to probe electronic and steric effects on potency. The bis(furan-2-yl)ethyl scaffold offers a conformationally constrained but not fully rigid core that balances preorganization with induced-fit adaptability. Researchers should prioritize procurement of this compound when exploring the contribution of the 4-ethoxybenzamide fragment to overall target affinity within a bis(furan-2-yl)ethyl amine series .

Chemical Biology: Neutral Probe Compound for Cellular Target Engagement Studies

Unlike the 3-(dimethylamino)benzamide analog (CAS 2097873-40-8) which contains a basic tertiary amine that is partially ionized at physiological pH, the target compound remains fully neutral across the pH range 2–12 due to the absence of ionizable functional groups . This property eliminates pH-dependent cellular distribution artifacts (e.g., lysosomal trapping) and simplifies interpretation of cellular potency data. The compound is therefore preferred over basic amine-containing analogs for chemical biology applications requiring unambiguous correlation between biochemical IC50 values and cellular EC50 values in target engagement assays .

Synthetic Chemistry: Building Block for Diversity-Oriented Synthesis of Furan-Containing Compound Libraries

The compound serves as a versatile synthetic intermediate for further derivatization. The furan rings can undergo electrophilic aromatic substitution (e.g., halogenation, nitration, formylation), oxidation to furanones, or Diels-Alder cycloaddition reactions, while the amide linkage provides a stable connection amenable to further functionalization . The 4-ethoxy group can be deprotected to the phenol for additional diversification (e.g., O-alkylation, sulfonation). This compound is therefore recommended as a core scaffold for diversity-oriented synthesis of compound libraries targeting multiple biological endpoints .

Analytical Reference Standard: HPLC/MS Method Development and Quality Control

With a well-defined molecular formula (C19H19NO4), exact mass (325.1314 Da for [M+H]+), and characteristic UV chromophore from the benzamide and furan moieties, this compound is suitable as an analytical reference standard for HPLC and LC-MS method development in pharmaceutical analysis . The compound's moderate polarity and absence of ionizable groups facilitate reproducible chromatographic behavior across a range of reversed-phase conditions, and its distinct fragmentation pattern (amide bond cleavage, ethoxy loss) provides reliable MS/MS identification .

Quote Request

Request a Quote for N-[2,2-bis(furan-2-yl)ethyl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.